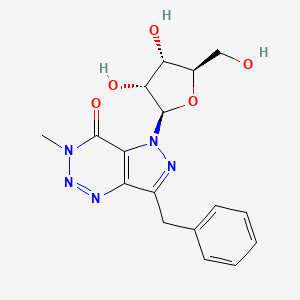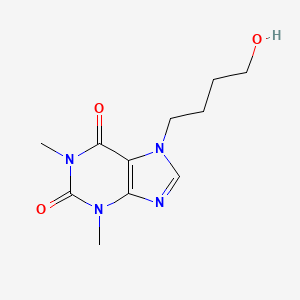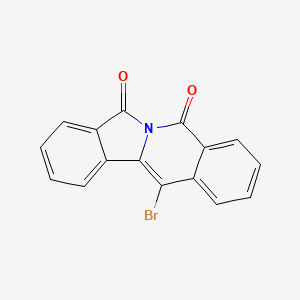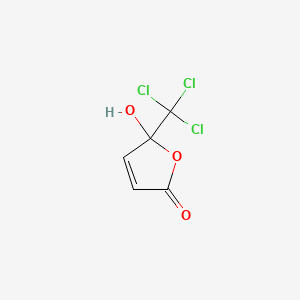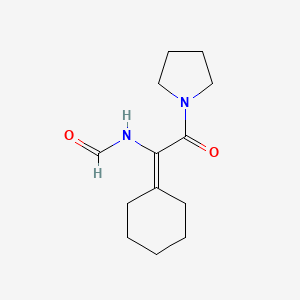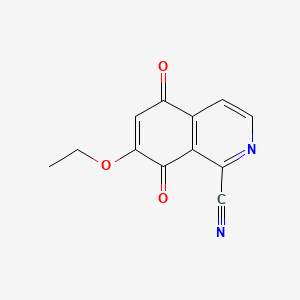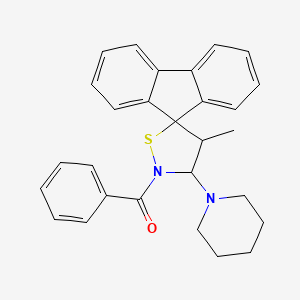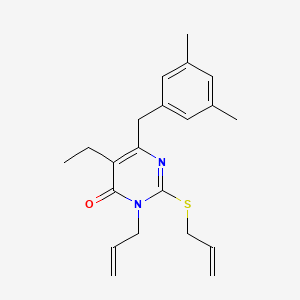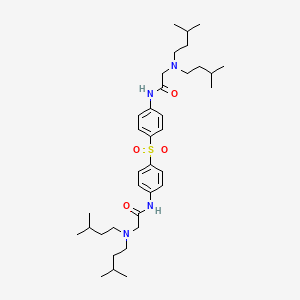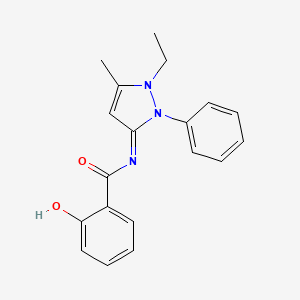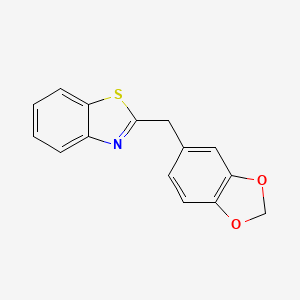
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole is an organic compound that features a benzodioxole moiety fused with a benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole typically involves the condensation of 1,3-benzodioxole derivatives with benzothiazole precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. For instance, the reaction between 1,3-benzodioxole-5-boronic acid and 2-bromo-1,3-benzothiazole in the presence of a palladium catalyst and a base such as cesium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the benzothiazole ring.
Benzothiazole: Contains the benzothiazole ring but not the benzodioxole moiety.
2-(1,3-Benzodioxol-5-yl)-1,3-benzoxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole is unique due to the combination of the benzodioxole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .
Propiedades
Número CAS |
6269-48-3 |
|---|---|
Fórmula molecular |
C15H11NO2S |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H11NO2S/c1-2-4-14-11(3-1)16-15(19-14)8-10-5-6-12-13(7-10)18-9-17-12/h1-7H,8-9H2 |
Clave InChI |
BXRZTMWCXSTXDM-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



